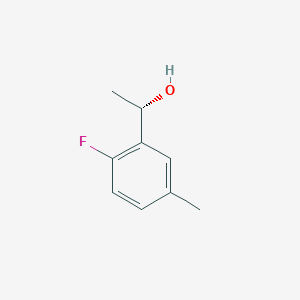
(1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL typically involves the reduction of the corresponding ketone or aldehyde. One common method is the enantioselective reduction of 2-Fluoro-5-methylacetophenone using chiral catalysts or reagents. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: 2-Fluoro-5-methylacetophenone.
Reduction: 2-Fluoro-5-methylphenylethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Applications De Recherche Scientifique
(1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which (1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The presence of the fluoro group can enhance binding affinity and selectivity, while the chiral center can influence the compound’s stereospecific interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-1-(2-Fluoro-4-methylphenyl)ethan-1-OL
- (1S)-1-(2-Fluoro-3-methylphenyl)ethan-1-OL
- (1S)-1-(2-Fluoro-6-methylphenyl)ethan-1-OL
Uniqueness
(1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers. The chiral center also adds to its uniqueness, making it valuable in enantioselective synthesis and chiral recognition studies.
Propriétés
Numéro CAS |
911218-04-7 |
|---|---|
Formule moléculaire |
C9H11FO |
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
(1S)-1-(2-fluoro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11FO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7,11H,1-2H3/t7-/m0/s1 |
Clé InChI |
URFIFPHJQPTBGO-ZETCQYMHSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)F)[C@H](C)O |
SMILES canonique |
CC1=CC(=C(C=C1)F)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



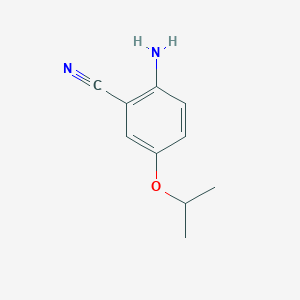



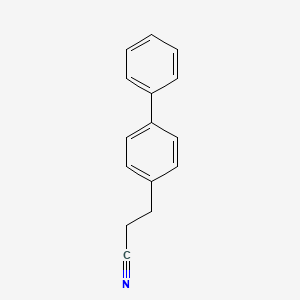
![2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13623159.png)

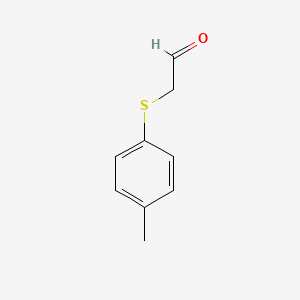

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13623179.png)

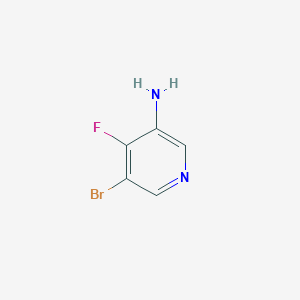
![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)
